An In-depth Technical Guide to 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide: A Dual-Functionality Photo-Crosslinking Reagent
An In-depth Technical Guide to 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide: A Dual-Functionality Photo-Crosslinking Reagent
CAS Number: 92367-11-8
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide, a sophisticated chemical tool pivotal in modern chemical biology, proteomics, and drug discovery. We will delve into its synthesis, unique dual-reactivity, photochemical mechanism, and provide field-proven protocols for its application.
Introduction: A Tale of Two Reactive Centers
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide is a heterobifunctional crosslinking agent that possesses two distinct reactive moieties, enabling a sequential and controlled approach to biomolecular labeling and interaction mapping.[1]
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Photoreactive Diazirine: The trifluoromethyl-3H-diazirine group is a compact, highly efficient photo-crosslinker.[2][3][4] Upon exposure to long-wave UV light (typically 350-365 nm), it extrudes nitrogen gas to generate a highly reactive carbene intermediate. This carbene can indiscriminately insert into C-H, N-H, and O-H bonds in its immediate vicinity, forming stable covalent linkages.[3][4][5] The trifluoromethyl group enhances the stability of the diazirine in the dark and minimizes unwanted intramolecular rearrangements of the resulting carbene.[3]
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Chemoselective Benzyl Bromide: The benzyl bromide moiety serves as an electrophilic handle for covalent modification of nucleophilic residues in biomolecules, primarily thiols (e.g., cysteine) and amines (e.g., lysine).[1] This alkylation reaction proceeds under standard physiological conditions without the need for a catalyst, offering a straightforward method for initial probe conjugation.
This dual-functionality allows researchers to first attach the probe to a protein of interest via the benzyl bromide and then, at a desired time point, initiate photo-crosslinking to capture interacting partners.[1]
Physicochemical and Safety Data
A summary of the key properties and safety information for 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide is presented below.
| Property | Value | Reference |
| CAS Number | 92367-11-8 | [1][6][7][8][9] |
| Molecular Formula | C₉H₆BrF₃N₂ | [6][7][8][9] |
| Molecular Weight | 279.06 g/mol | [6][7] |
| Appearance | Light yellow to brown clear liquid | [6] |
| Purity | ≥ 95% (HPLC) | [6] |
| Storage Conditions | Store at 2 - 8 °C, protected from light and moisture. | [6] |
Safety Profile:
| Hazard Statement | Description |
| H290 | May be corrosive to metals. |
| H314 | Causes severe skin burns and eye damage. |
Precautionary Statements:
| Precautionary Statement | Description |
| P234 | Keep only in original container. |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P304 + P340 + P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. |
| P305 + P351 + P338 + P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |
| P405 | Store locked up. |
| P501 | Dispose of contents/ container to an approved waste disposal plant. |
Data compiled from Starshinechemical.[8]
Synthesis Pathway
The synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide is a multi-step process that begins with a suitable trifluoromethyl ketone precursor. The general strategy involves the formation of a diaziridine ring, followed by oxidation to the diazirine, and finally, bromination of the benzylic alcohol.[6][7]
Caption: Synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide.
Detailed Synthesis Protocol:
Part 1: Synthesis of (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol
This procedure is adapted from the general synthesis of aryl trifluoromethyl diazirines.[6][7]
-
Oxime Formation: To a solution of 4-(trifluoroacetyl)benzyl alcohol in ethanol/pyridine, add hydroxylamine hydrochloride (HONH₂·HCl). Reflux the mixture for 16 hours. After cooling, the solvent is removed under reduced pressure, and the crude oxime is extracted and purified.
-
Tosylation: The oxime intermediate is dissolved in dichloromethane and cooled to 0 °C. Triethylamine (Et₃N) is added, followed by the dropwise addition of tosyl chloride (TsCl). The reaction is stirred at 0 °C for 2 hours. The resulting tosyloxime is then purified by chromatography.
-
Diaziridine Formation: In a pressure vessel, the tosyloxime is dissolved in an appropriate solvent like diethyl ether and cooled. Liquid ammonia is then condensed into the vessel. The reaction is stirred vigorously, typically overnight, allowing for the formation of the diaziridine ring.[1]
-
Oxidation to Diazirine: The crude diaziridine is dissolved in a solvent such as diethyl ether. An oxidizing agent, for instance, freshly prepared silver oxide (Ag₂O) or iodine in the presence of a base, is added, and the mixture is stirred overnight at room temperature.[6][7] The reaction is then filtered, and the filtrate is concentrated and purified by column chromatography to yield (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol.
Part 2: Bromination to Yield the Final Product
The Appel reaction is a common method for this transformation.[5]
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To a solution of (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol in anhydrous dichloromethane at room temperature, add triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
-
Stir the reaction overnight.
-
Quench the reaction, for example, with the addition of pentane, and filter the mixture.
-
The filtrate is concentrated, and the crude product is purified via flash chromatography to afford 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide as a light yellow to brown liquid.
Photochemical Mechanism of Action
Upon irradiation with UV light (λmax ≈ 350-365 nm), the strained diazirine ring undergoes irreversible decomposition.[3] This process proceeds through two primary pathways, leading to the formation of a highly reactive carbene and a less reactive, but still useful, linear diazo intermediate.[6]
Caption: Photochemical activation pathways of trifluoromethyl-aryl diazirine.
-
Carbene Pathway: This is the major pathway, where the excited diazirine directly eliminates a molecule of nitrogen (N₂) to form a singlet carbene. This species is extremely reactive and short-lived, inserting into any available C-H, O-H, or N-H bond in its immediate proximity.[3] This indiscriminate reactivity is ideal for mapping binding pockets and identifying neighboring proteins.
-
Diazo Pathway: A portion of the photoactivated diazirine isomerizes to a linear diazo compound. This intermediate is more stable and less reactive than the carbene. It exhibits a preference for reacting with acidic residues, such as aspartic and glutamic acid.
The trifluoromethyl group is crucial as it destabilizes the linear diazo intermediate, favoring the formation of the more reactive carbene, thus increasing the efficiency of photo-crosslinking.[4]
Experimental Protocols
Protocol 1: General Photoaffinity Labeling (PAL) of a Purified Protein
This protocol describes the use of the diazirine functionality for crosslinking.
Caption: General workflow for photoaffinity labeling with a diazirine crosslinker.
-
Protein Preparation: Prepare the purified protein sample at a concentration of 0.5-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.2-8.0.
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide in anhydrous DMSO.
-
Incubation: Add the crosslinker stock solution to the protein sample to achieve a final concentration typically in the range of 20-50-fold molar excess over the protein. Incubate the reaction for 30 minutes at room temperature or 2 hours on ice to allow for binding.
-
Photoactivation: Place the sample in a shallow, uncovered vessel (e.g., a 96-well plate) on ice. Irradiate the sample with a long-wave UV lamp (350-365 nm) for 5-15 minutes.[10] The optimal distance and time will depend on the lamp's intensity and should be empirically determined.
-
Quenching (Optional but Recommended): To quench any unreacted benzyl bromide, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to identify interaction partners and binding sites.
Protocol 2: Sequential Dual-Functionality Labeling in Cell Lysate
This protocol leverages both reactive groups for a two-step labeling experiment.
-
Initial Conjugation (Benzyl Bromide Reaction):
-
Treat your purified "bait" protein (containing accessible cysteine or lysine residues) with a 10-fold molar excess of the crosslinker in PBS at room temperature for 1 hour.
-
Quench the reaction by adding DTT to a final concentration of 10 mM to cap any unreacted benzyl bromide groups.
-
Remove excess, unreacted crosslinker using a desalting column (e.g., Zeba Spin Desalting Columns).[10] This step is critical to ensure that only the "bait" protein carries the photoreactive diazirine.
-
-
Interaction and Crosslinking (Diazirine Reaction):
-
Add the diazirine-labeled "bait" protein to a cell lysate or a solution containing potential "prey" proteins.
-
Incubate the mixture under conditions that favor protein-protein interactions (e.g., 1 hour at 4 °C with gentle rotation).
-
Transfer the sample to a UV-transparent plate on ice.
-
Irradiate with a 365 nm UV lamp for 5-15 minutes to initiate photo-crosslinking.[10]
-
-
Analysis:
-
Analyze the reaction mixture by SDS-PAGE to observe the formation of higher molecular weight complexes.
-
Excise the crosslinked bands and identify the "prey" protein(s) using mass spectrometry-based proteomics.
-
Conclusion: A Versatile Tool for Unraveling Biological Complexity
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide stands out as a powerful reagent for chemical biologists. Its unique dual-functionality provides a level of experimental control that allows for the precise dissection of biomolecular interactions. The stability of the diazirine moiety in the dark, coupled with its efficient photoactivation and the chemoselective reactivity of the benzyl bromide, makes it an invaluable tool for target identification, validation, and the structural mapping of protein complexes.[1][4] By understanding the principles outlined in this guide, researchers can effectively harness the capabilities of this versatile crosslinker to illuminate the intricate networks that govern cellular function.
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